[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
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Overview
Description
trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C16H23BO4 and a molecular weight of 290.16 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester typically involves the hydroboration of terminal alkynes or alkenes with pinacolborane. This reaction is catalyzed by simple, commercially available borane adducts such as H3B·THF and H3B·SMe2 . The reaction conditions are mild and tolerate various functional groups, including esters, amines, ethers, and halides .
Industrial Production Methods: Industrial production methods for boronic esters often involve the use of stoichiometric methods such as homologation and lithiation-borylation, as well as catalytic methods like hydroboration, conjugate addition, and diboration .
Chemical Reactions Analysis
Types of Reactions: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes or other reduced products.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism by which trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester
- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H25BO5 |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C16H25BO5/c1-15(2,18)16(3,4)22-17(19)8-7-12-9-13(20-5)11-14(10-12)21-6/h7-11,18-19H,1-6H3/b8-7+ |
InChI Key |
YIRUUZGNDRRTJF-BQYQJAHWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
Canonical SMILES |
B(C=CC1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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